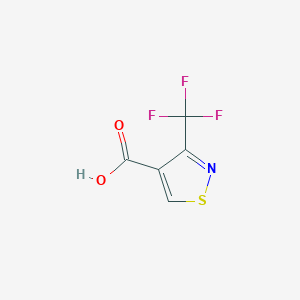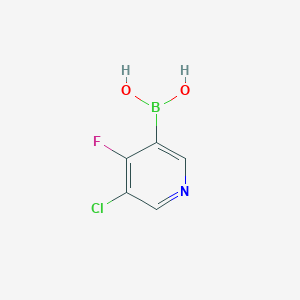
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to a thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a thiazole derivative with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like tetrabutylammonium fluoride (TBAF) . Another approach includes the use of trifluoromethyl iodide (CF3I) in the presence of a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in industrial-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and metabolic stability . This interaction can modulate various biochemical pathways, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, used in agrochemicals and pharmaceuticals.
Trifluoromethylbenzoic acid: Known for its applications in organic synthesis and material science.
Trifluoromethylsilane: Used as a reagent in trifluoromethylation reactions.
Uniqueness
3-(Trifluoromethyl)-1,2-thiazole-4-carboxylic acid is unique due to its thiazole ring structure, which imparts distinct chemical properties compared to other trifluoromethyl-containing compounds. This uniqueness makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C5H2F3NO2S |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
3-(trifluoromethyl)-1,2-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) |
Clave InChI |
XPXCDOWDNNVLND-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NS1)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
![Carbamic acid, N-[(8-chloro-1,2,4-triazolo[4,3-a]pyrazin-3-yl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B13464249.png)
![Tert-butyl 8-bromo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13464273.png)

![3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid, Mixture of diastereomers](/img/structure/B13464283.png)
![Tert-butyl 4-({2-oxabicyclo[2.1.1]hexan-1-yl}methyl)piperazine-1-carboxylate](/img/structure/B13464290.png)

![2-[(6-Methoxypyridin-3-yl)oxy]ethan-1-amine dihydrochloride](/img/structure/B13464299.png)

![6-Azabicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13464312.png)


